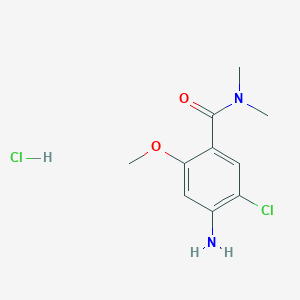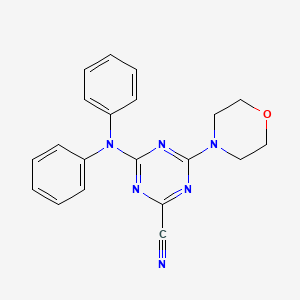![molecular formula C17H24N4 B6662007 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine](/img/structure/B6662007.png)
1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine is a complex organic compound that features both imidazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine typically involves the reaction of 1-benzylimidazole with 3,3-dimethylpiperazine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can interact with metal ions, forming stable complexes that can modulate biological pathways .
Comparison with Similar Compounds
1-Benzyl-2-methylimidazole: Shares the imidazole ring but lacks the piperazine moiety.
3,3-Dimethylpiperazine: Contains the piperazine ring but lacks the imidazole moiety.
Uniqueness: 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine is unique due to the combination of both imidazole and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems .
Properties
IUPAC Name |
1-[(1-benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-17(2)14-20(10-9-19-17)13-16-18-8-11-21(16)12-15-6-4-3-5-7-15/h3-8,11,19H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXUITGGSJQIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC2=NC=CN2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661936.png)
![4-chloro-N-[2-(2-methoxyethylamino)ethyl]-3-methylbenzamide;hydrochloride](/img/structure/B6661944.png)
![4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661967.png)
![5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661969.png)
![2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride](/img/structure/B6661976.png)
![methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride](/img/structure/B6661979.png)
![methyl 3-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-nitrobenzoate;hydrochloride](/img/structure/B6661981.png)

![(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride](/img/structure/B6661991.png)
![(2S)-2-amino-N-[2-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-2-oxoethyl]-3-methylbutanamide](/img/structure/B6661999.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6662010.png)

![4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662015.png)
![4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662020.png)
